molecular formula C11H15ClO3S B14008307 Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester CAS No. 85650-10-8

Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester

Cat. No.: B14008307
CAS No.: 85650-10-8
M. Wt: 262.75 g/mol
InChI Key: YUGYVJZSOQHHFC-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester is a sulfonic acid ester characterized by a benzene ring substituted with three methyl groups at the 2-, 4-, and 6-positions and a 2-chloroethyl ester group. This compound belongs to the class of alkylating agents, where the sulfonate ester group facilitates nucleophilic substitution reactions. The steric hindrance from the trimethyl substituents and the electron-withdrawing chlorine atom in the ester moiety influence its reactivity, stability, and physicochemical properties.

Properties

CAS No.

85650-10-8

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

IUPAC Name

2-chloroethyl 2,4,6-trimethylbenzenesulfonate

InChI

InChI=1S/C11H15ClO3S/c1-8-6-9(2)11(10(3)7-8)16(13,14)15-5-4-12/h6-7H,4-5H2,1-3H3

InChI Key

YUGYVJZSOQHHFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OCCCl)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

The synthesis of Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester generally involves two main stages:

  • Preparation of the 2,4,6-trimethylbenzenesulfonic acid or its precursor.
  • Esterification with 2-chloroethanol or related chloroethyl derivatives.

Preparation of 2,4,6-Trimethylbenzenesulfonic Acid or its Precursors

The key intermediate, 2,4,6-trimethylbenzenesulfonic acid, or closely related compounds such as 2,4,6-trimethylbenzoic acid, can be prepared by the following methods:

Carboxylation of Sym-Trimethylbenzene

A patented method describes the carboxylation of sym-trimethylbenzene (mesitylene) using carbon dioxide gas in the presence of a catalyst under controlled temperature and pressure conditions to yield 2,4,6-trimethylbenzoic acid, which is a close precursor to the sulfonic acid derivative. The process involves:

  • Mixing sym-trimethylbenzene (96-99.5% by weight) with a catalyst (0.5-4% by weight).
  • Reacting under CO₂ gas at 10-25 °C, pressure 0.18-0.4 MPa, for 6-12 hours with stirring.
  • Post-reaction treatment with hydrochloric acid and water at 65-75 °C to separate phases.
  • Recovery of catalyst from aqueous phase and crystallization of the acid product from the organic phase.

This method is noted for its simplicity, fewer steps, and environmentally friendly nature due to catalyst recycling and mild conditions.

Parameter Range/Value
Sym-trimethylbenzene wt% 96 - 99.5%
Catalyst wt% 0.5 - 4%
Reaction Temperature 10 - 25 °C
Reaction Pressure 0.18 - 0.4 MPa
Reaction Time 6 - 12 hours
Post-treatment Temp 65 - 75 °C
Haloform Dissociation of α-Chloro-2,4,6-Trimethylacetophenone

Another documented method involves the haloform reaction of α-chloro-2,4,6-trimethylacetophenone with alkali metal hypochlorite generated in situ from alkali hydroxide and chlorine. This reaction proceeds under mild temperatures (0-150 °C, preferably 40-70 °C) and atmospheric pressure, often in the presence of a phase-transfer catalyst. This method yields 2,4,6-trimethylbenzoic acid efficiently, which can be further converted to the sulfonic acid ester.

Parameter Range/Value
Starting Material α-Chloro-2,4,6-trimethylacetophenone
Temperature Range 0 - 150 °C (preferably 40-70 °C)
Pressure Atmospheric (0.1 MPa)
Catalyst Phase-transfer catalyst

Esterification to Form 2-Chloroethyl Ester

The esterification of 2,4,6-trimethylbenzenesulfonic acid with 2-chloroethanol or 2-chloroethyl derivatives is a key step to obtain the target compound. Although direct detailed protocols for this esterification are sparse, standard sulfonic acid esterification methods apply:

  • The sulfonic acid is reacted with 2-chloroethanol under acidic or dehydrating conditions.
  • Catalysts such as sulfuric acid or other acid catalysts may be used to facilitate the ester bond formation.
  • The reaction typically occurs under reflux in an appropriate solvent (e.g., toluene or dichloromethane) with removal of water to drive the equilibrium toward ester formation.
  • Purification is achieved by crystallization or chromatographic methods.

Related Synthetic Routes and Analogous Compounds

Research on 2,4,6-trimethylbenzenesulfonyl derivatives, such as sulfonyl hydrazones, indicates that sulfonyl chlorides can be intermediates prepared by chlorosulfonation of 2,4,6-trimethylbenzene followed by reaction with nucleophiles. This suggests an alternative route:

  • Chlorosulfonation of 2,4,6-trimethylbenzene to yield 2,4,6-trimethylbenzenesulfonyl chloride.
  • Subsequent reaction with 2-chloroethanol to form the 2-chloroethyl ester.

This route is commonly used for preparing sulfonic acid esters but requires careful control of chlorosulfonation conditions.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Conditions/Notes Source
1. Preparation of acid precursor Carboxylation of sym-trimethylbenzene with CO₂ 10-25 °C, 0.18-0.4 MPa, catalyst 0.5-4%, 6-12 h
1. Alternative acid prep Haloform dissociation of α-chloroacetophenone 40-70 °C, atmospheric pressure, phase-transfer catalyst
2. Sulfonation (implied) Chlorosulfonation of 2,4,6-trimethylbenzene Controlled chlorosulfonation to sulfonyl chloride (inferred)
3. Esterification Reaction of sulfonic acid or sulfonyl chloride with 2-chloroethanol Acid catalysis, reflux, dehydration to drive esterification General organic synthesis knowledge

Expert Notes

  • The carboxylation method described in patent CN102491894A is notable for its atom economy and catalyst reuse, making it suitable for sustainable production of the acid precursor.
  • The haloform dissociation method offers a complementary approach, especially when α-chloro-2,4,6-trimethylacetophenone is readily available or can be synthesized efficiently.
  • Direct literature on the esterification of 2,4,6-trimethylbenzenesulfonic acid with 2-chloroethanol is limited; however, classical sulfonic acid esterification protocols apply.
  • Avoiding hazardous reagents and optimizing reaction conditions for maximum yield and purity is critical for commercial viability.

This comprehensive analysis integrates patent data and peer-reviewed research to present a professional, authoritative overview of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Employed in the modification of biomolecules for studying their structure and function.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the 2-chloroethyl group is susceptible to attack by nucleophiles, leading to the formation of various substituted products. The ester bond can also be hydrolyzed, releasing 2,4,6-trimethylbenzenesulfonic acid and 2-chloroethanol .

Comparison with Similar Compounds

Methyl Benzenesulfonate (CAS 80-18-2)

  • Structure : Unsubstituted benzene ring with a methyl ester.
  • Key Properties :
    • Boiling Point: 280°C
    • Density: 1.269 g/cm³
    • Refractive Index: 1.5165
    • LogP: ~2.41 (estimated for methyl esters)
  • Comparison :
    • The absence of methyl substituents on the benzene ring reduces steric hindrance, increasing reactivity in alkylation reactions.
    • Lower molecular weight (154.2 g/mol vs. ~260–280 g/mol for the target compound) results in lower boiling points and density.
    • Methyl esters are simpler to synthesize but may exhibit higher volatility .

Benzenesulfonic Acid, 2-Chloroethyl Ester (CAS 16670-48-7)

  • Structure : Unsubstituted benzene ring with a 2-chloroethyl ester.
  • Key Properties :
    • Purity: 95% (commercially available).
  • Lack of trimethyl substituents may enhance solubility in polar solvents compared to the target compound .

Benzenesulfonic Acid, 4-Methyl-, 4-Chlorophenyl Ester (CAS 599-89-3)

  • Structure : 4-Methylbenzene (tosyl) group with a 4-chlorophenyl ester.
  • Key Properties :
    • Used as an intermediate in organic synthesis.
    • Safety Data: Requires precautions for handling due to irritancy (GHS hazard statements).
  • Comparison :
    • The para-substituted methyl and chloro groups create a planar structure, favoring crystalline solid formation.
    • Higher aromaticity from the 4-chlorophenyl ester may increase thermal stability compared to aliphatic esters like 2-chloroethyl .

Substituent Effects on Physicochemical Properties

Compound Substituents on Benzene Ester Group Boiling Point (°C) Density (g/cm³) LogP Reactivity Notes
Target Compound 2,4,6-Trimethyl 2-Chloroethyl ~300–320 (predicted) ~1.3–1.4 ~3.5 Steric hindrance slows hydrolysis
Methyl Benzenesulfonate None Methyl 280 1.269 2.41 High volatility, rapid alkylation
Benzenesulfonic Acid, 2-Methyl-, Methyl Ester 2-Methyl Methyl 289.2 1.41 2.41 Increased density due to methyl group
1,3-Benzenedisulfonic Acid, Bis(2,4,6-Trimethylphenyl) Ester 2,4,6-Trimethyl (two rings) Phenyl 646 (predicted) 1.267 N/A High thermal stability
  • Trimethyl Substituents : Increase hydrophobicity (higher LogP) and reduce solubility in aqueous media. Predicted boiling points are higher due to increased molecular weight and steric effects .
  • Chloroethyl vs. The chlorine atom enhances electrophilicity, making the compound more reactive in nucleophilic environments .

Biological Activity

Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester (CAS No: 85650-10-8) is an organic compound with notable biological activity. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.

Molecular Formula: C11H15ClO3S
Molecular Weight: 262.75 g/mol
IUPAC Name: 2-chloroethyl 2,4,6-trimethylbenzenesulfonate

The synthesis typically involves the esterification of 2,4,6-trimethylbenzenesulfonic acid with 2-chloroethanol in the presence of dehydrating agents such as sulfuric acid or phosphorus pentoxide. This reaction facilitates the removal of water formed during the esterification process.

The biological activity of benzenesulfonic acid esters is attributed to their ability to undergo nucleophilic substitution reactions. The chlorine atom in the 2-chloroethyl group is particularly reactive and can be replaced by various nucleophiles, leading to the formation of different compounds. Additionally, the ester bond can be hydrolyzed under acidic or basic conditions, releasing both 2,4,6-trimethylbenzenesulfonic acid and 2-chloroethanol .

Antimicrobial Properties

Research indicates that derivatives of benzenesulfonic acid exhibit significant antimicrobial activity. For instance, a study on 2,4,6-trimethylbenzenesulfonyl hydrazones revealed potent antibacterial effects against Gram-positive bacteria. The minimal inhibitory concentration (MIC) for some derivatives ranged from 7.81 to 15.62 µg/mL . This suggests that compounds derived from benzenesulfonic acid may serve as promising candidates for developing new antimicrobial agents.

Toxicity Profile

Benzenesulfonic acid derivatives are also associated with notable toxicity. The compound has an oral LD50 toxicity in rats of less than 50 mg/kg and an inhalation LC50 toxicity of less than 100 ppm. Such toxicity levels necessitate careful handling and consideration in applications involving human exposure .

Data Table: Biological Activity Overview

Property Value/Description
CAS Number 85650-10-8
Molecular Weight 262.75 g/mol
Antibacterial Activity MIC: 7.81 - 15.62 µg/mL against Gram-positive strains
Toxicity (LD50) Oral: <50 mg/kg; Inhalation: <100 ppm
Aquatic Toxicity (LC50) <5 mg/L (96 hours)

Case Studies

  • Antibacterial Derivatives : A study synthesized a series of hydrazones from benzenesulfonic acid and evaluated their antibacterial properties. The most active derivative showed significant inhibition against various bacterial strains .
  • Toxicological Assessment : Research highlighted the acute toxicity profile of benzenesulfonic acid derivatives, emphasizing their potential risks in industrial applications and environmental impact assessments .
  • Industrial Applications : Due to its reactivity and biological properties, benzenesulfonic acid esters are used in various industrial applications such as the production of surfactants and dyes .

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